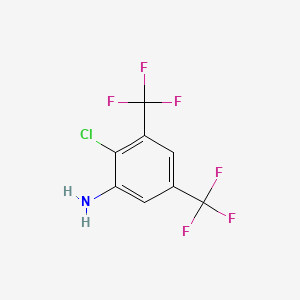

2-Chloro-3,5-bis(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUFETFGEJPHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373900 | |

| Record name | 2-chloro-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201593-90-0 | |

| Record name | 2-Chloro-3,5-bis(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)-2-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)aniline (CAS No. 201593-90-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-bis(trifluoromethyl)aniline is a highly specialized aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a chlorinated and bis-trifluoromethylated phenyl ring, imparts desirable physicochemical properties to target compounds, making it a valuable building block in the fields of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl groups is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the chloro-substituent provides a reactive site for further chemical modifications. This guide provides a comprehensive overview of the technical data and synthetic applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 201593-90-0 |

| Molecular Formula | C₈H₄ClF₆N |

| Molecular Weight | 263.57 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 202.5 ± 40.0 °C at 760 mmHg[1] |

| Density | 1.5 ± 0.1 g/cm³[1] |

| Flash Point | 76.3 ± 27.3 °C[1] |

Spectroscopic Data

While detailed spectra are best obtained directly from a supplier's certificate of analysis, the following table summarizes the types of spectroscopic data available for this compound.

| Spectroscopic Data | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry | Available |

| IR Spectrum | Available |

Synthesis and Reactivity

Experimental Protocol: Synthesis of N-(2-fluorobenzoyl)-N'-(2-chloro-3,5-bis(trifluoromethyl)phenyl)urea

This protocol is based on a patented procedure for the synthesis of a benzoyl urea derivative using this compound.

Objective: To synthesize N-(2-fluorobenzoyl)-N'-(2-chloro-3,5-bis(trifluoromethyl)phenyl)urea.

Materials:

-

2-fluorobenzamide

-

Oxalyl chloride

-

Anhydrous 1,2-dichloroethane

-

This compound (CAS 201593-90-0)

Procedure:

-

Synthesis of 2-fluorobenzoyl isocyanate: In a reaction vessel, 2-fluorobenzamide (1.4 g) is reacted with oxalyl chloride in anhydrous 1,2-dichloroethane. The reaction mixture is refluxed for 5 hours.

-

Solvent Removal: After reflux, the reaction mixture is cooled to ambient temperature. The solvent and excess oxalyl chloride are removed under vacuum to yield 2-fluorobenzoyl isocyanate as an oil.

-

Urea Formation: The resulting 2-fluorobenzoyl isocyanate is dissolved in 20 ml of anhydrous 1,2-dichloroethane.

-

Addition of Aniline: To this solution, 2.63 g of this compound is added.

-

Reaction and Isolation: The reaction is allowed to proceed for 3 hours. The resulting solid product is isolated by filtration.

Results: The procedure yields 4.1 g (94% yield) of N-(2-fluorobenzoyl)-N'-(2-chloro-3,5-bis(trifluoromethyl)phenyl)urea.[2]

Synthetic Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocol.

Applications in Drug Development and Agrochemicals

This compound is a key building block for compounds with potential biological activity. Its derivatives, particularly benzoylphenyl ureas, have been extensively studied for their insecticidal properties.

Role as a Building Block in Agrochemicals

The structural motif derived from this compound is integral to the development of certain pesticides. The trifluoromethyl groups enhance the lipophilicity of the final molecule, which can improve its penetration through the waxy cuticle of insects. The overall structure of the resulting benzoylphenyl ureas leads to a specific mode of action.

Biological Activity of Derivatives

Benzoylphenyl ureas act as insect growth regulators by inhibiting chitin synthesis. Chitin is a crucial component of the insect exoskeleton. By disrupting the production of chitin, these compounds interfere with the molting process, leading to the death of the insect larvae. This mode of action is specific to arthropods and has low toxicity to mammals.

While no specific biological activity data for derivatives of this compound were found, studies on other trifluoromethyl-containing benzoylphenyl ureas have shown potent antifungal and antibacterial activities, suggesting a broader potential for derivatives of this compound in various biocidal applications.

Note: No information regarding the involvement of this compound or its direct derivatives in specific signaling pathways is available in the public domain. The biological effect of its derivatives, such as benzoylphenyl ureas, is primarily through the inhibition of a specific biosynthetic process (chitin synthesis) rather than interference with a signaling cascade.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. Always refer to the latest Safety Data Sheet (SDS) provided by the supplier before use.

General Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of specialized organic molecules. Its utility is particularly evident in the agrochemical industry for the development of potent benzoylphenyl urea insecticides. The presence of trifluoromethyl groups is key to the enhanced biological activity and favorable physicochemical properties of its derivatives. While further research into the synthesis and applications of this compound is ongoing, this guide provides a solid foundation of its known properties, reactivity, and role in the development of new chemical entities.

References

- 1. Design, synthesis, molecular docking and antimicrobial evaluation of benzoylurea derivatives containing difluoromethyl (trifluoromethyl) pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 2-Chloro-3,5-bis(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-3,5-bis(trifluoromethyl)aniline (CAS No. 201593-90-0), a key fluorinated intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1] This document is intended for researchers, chemists, and drug development professionals, offering not only a compilation of known physical data but also an in-depth look at the standardized methodologies for their determination. By grounding our discussion in the principles of internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals, we aim to provide a self-validating framework for the application and handling of this compound. We will explore its molecular structure, physicochemical characteristics, and the implications of these properties for its reactivity, stability, and application in synthesis.[1]

Introduction: The Significance of a Fluorinated Building Block

This compound is a specialized aromatic amine whose chemical architecture is distinguished by the presence of a chlorine atom and two trifluoromethyl (-CF₃) groups on the aniline ring.[1] These substituents dramatically influence the molecule's electronic properties, lipophilicity, and metabolic stability. The trifluoromethyl groups, being powerful electron-withdrawing moieties and metabolically stable, are highly valued in medicinal chemistry and agrochemistry for enhancing the efficacy, selectivity, and pharmacokinetic profiles of active ingredients.[1][2] The chlorine atom further modifies the molecule's reactivity and provides an additional vector for synthetic diversification.

A thorough understanding of the physical properties of this intermediate is not merely an academic exercise; it is a prerequisite for its safe handling, effective use in process development, and the rational design of novel molecules. Properties such as boiling point, density, and solubility dictate purification methods, reaction conditions, and formulation strategies.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data serves as the foundation for all subsequent handling and experimental design.

| Property | Value | Source(s) |

| CAS Number | 201593-90-0 | [1][3] |

| Molecular Formula | C₈H₄ClF₆N | [1][3] |

| Molecular Weight | 263.57 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | ≥ 98% (Gas Chromatography) | [1] |

Thermal and Physical Characteristics

The thermal and physical constants of a compound are critical for process scale-up, purification, and storage. The data presented here are based on available supplier information and are best practices for laboratory determination.

Boiling Point

The boiling point is a crucial parameter for purification by distillation and for defining safe upper-temperature limits in reactions.

-

Reported Value: 202.5 °C (at 760 mmHg)[4]

-

Significance: The relatively high boiling point indicates low volatility under standard laboratory conditions, simplifying handling but requiring vacuum distillation for purification to avoid thermal degradation.

Melting Point

A melting point has not been specified in publicly available literature, which is consistent with the compound's classification as a liquid at ambient temperature.[4] For a substance that is liquid at room temperature, the determination of its freezing point is the more relevant metric.

Density

Density is essential for converting mass to volume for reagent measurement and for predicting phase separation behavior.

-

Reported Value: 1.59 g/cm³[1]

-

Significance: With a density significantly greater than water, this compound will form the lower layer in an aqueous biphasic system, which is a key consideration for extraction and work-up procedures.

Refractive Index

The refractive index is a useful, non-destructive method for identifying a liquid and assessing its purity.

-

Reported Value: n20/D 1.46[1]

-

Significance: This value can be used as a quick quality control check to verify the identity of the material against a known standard.

Summary of Thermal & Physical Data

| Parameter | Value |

| Boiling Point | 202.5 °C @ 760 mmHg[4] |

| Melting/Freezing Point | Not available (Liquid at STP) |

| Density | 1.59 g/cm³[1] |

| Refractive Index | 1.46 (at 20°C)[1] |

Solubility Profile

The solubility of a reagent dictates the choice of reaction solvents, work-up procedures, and formulation excipients.

-

Aqueous Solubility: Reported as "slightly soluble in water".[5][6]

-

Organic Solubility: While specific quantitative data is not available, as a substituted aromatic amine, it is expected to be soluble in common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene).

The limited aqueous solubility is a direct consequence of the large, hydrophobic trifluoromethyl groups and the aromatic ring, which dominate the hydrophilic character of the small amine group. This property is pivotal in drug design, as it influences the lipophilicity (LogP) of derivative compounds, affecting their ability to cross biological membranes.

Spectral Data Analysis

Spectroscopic analysis is indispensable for confirming the molecular structure and purity of a compound. While specific experimental spectra for this compound are not broadly published, this section outlines the expected characteristics and the importance of each technique. A link to the ¹H NMR spectrum is available, though the data itself is not publicly displayed.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique would provide information on the aromatic protons. Given the substitution pattern, two signals in the aromatic region would be expected, each corresponding to a single proton. The chemical shifts and coupling patterns would confirm the 2,3,5-substitution on the aniline ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This would show distinct signals for each of the eight carbon atoms in the molecule, including the two carbons of the trifluoromethyl groups, which would appear as characteristic quartets due to C-F coupling.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a highly sensitive technique for fluorinated compounds. The two -CF₃ groups are chemically non-equivalent and would be expected to produce two distinct signals (singlets), confirming their presence and substitution pattern.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (263.57 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₈H₄ClF₆N). The isotopic pattern of the molecular ion peak would clearly show the presence of one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Methodologies for Physical Property Determination: An Expert Perspective

Workflow for Physicochemical Property Determination

Caption: Standardized workflow for determining key physical properties.

Protocol 1: Boiling Point Determination (Based on OECD Guideline 103)

The dynamic method is highly recommended as it allows for the simultaneous determination of the vapor pressure curve.[9]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the ambient pressure. In the dynamic method, the sample is heated in a vessel connected to a manometer and a vacuum system. The pressure is controlled, and the temperature at which boiling occurs is recorded.

-

Apparatus: A heating bath, a boiling flask with a temperature sensor placed in the vapor phase, a pressure measurement device (manometer), and a vacuum pump.

-

Procedure:

-

Place the substance in the boiling flask.

-

Reduce the pressure in the apparatus to the lowest desired value (e.g., 10 kPa).

-

Heat the bath slowly. Record the temperature and pressure once the liquid boils steadily (indicated by a constant temperature reading).

-

Increase the pressure in steps, recording the corresponding boiling temperatures at each step up to atmospheric pressure.

-

-

Causality: This method is chosen over simpler distillation methods because it provides a vapor pressure-temperature relationship, which is more valuable data for process modeling. It is applicable to liquids that do not chemically alter upon boiling.[9]

Protocol 2: Density of a Liquid (Based on OECD Guideline 109)

The oscillating densitometer method is a modern and precise technique.[5]

-

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with the sample liquid. The change in frequency is directly proportional to the density of the liquid.

-

Apparatus: An oscillating densitometer with a thermostatically controlled measurement cell.

-

Procedure:

-

Calibrate the instrument with two substances of known density (e.g., dry air and degassed water).

-

Set the measurement cell to the desired temperature (e.g., 20.0 ± 0.1 °C).

-

Inject the sample liquid into the U-tube, ensuring no air bubbles are present.

-

Allow the reading to stabilize and record the oscillation period.

-

The instrument's software calculates the density based on the calibration.

-

-

Causality: This method is rapid, requires only a small sample volume, and offers high precision, making it superior to older methods like pycnometry for routine analysis of non-viscous liquids.

Protocol 3: Water Solubility (Based on OECD Guideline 105)

The flask method is suitable for substances with solubility greater than 10⁻² g/L.[10]

-

Principle: A sufficient amount of the substance is agitated in water at a controlled temperature for a period long enough to reach equilibrium saturation. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus: A constant temperature bath/shaker, flasks, centrifugation/filtration equipment, and an analytical instrument (e.g., HPLC, GC-MS).

-

Procedure:

-

Add an excess amount of the substance to replicate flasks containing purified water.

-

Agitate the flasks in the constant temperature bath (e.g., 20 °C) until equilibrium is reached. (Preliminary tests should establish this timeframe, often 24-48 hours).

-

Separate the aqueous phase from the excess undissolved substance by centrifugation or filtration.

-

Analyze the concentration of the substance in the clear aqueous phase using a validated analytical method.

-

-

Causality: This protocol is designed to achieve a true thermodynamic equilibrium, providing a definitive saturation solubility value. The use of centrifugation is critical to remove colloidal particles that could otherwise lead to an overestimation of solubility.

Safety & Handling

Based on the Safety Data Sheet (SDS), this compound is classified with specific hazards that necessitate careful handling.[11]

Hazard Identification (GHS Classification)

Caption: GHS Hazard classification and recommended personal protective equipment.

-

Hazard Statements:

-

Precautionary Statements (selected):

-

P264: Wash skin thoroughly after handling.[11]

-

P280: Wear protective gloves/eye protection/face protection.[11]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

Storage & Stability

-

Storage Conditions: Store in a cool place (recommended 2-8 °C).[1][12] Keep container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents.

Conclusion

The physical properties of this compound define its profile as a versatile yet hazardous chemical intermediate. Its liquid state, high density, and limited water solubility are direct consequences of its complex, fluorinated structure and are paramount considerations for its practical application. By utilizing standardized determination methods, such as the OECD guidelines, researchers can ensure the generation of reliable, high-quality data essential for process development, safety assessments, and the advancement of pharmaceutical and agrochemical research. This guide serves as a foundational resource, blending established data with the scientific rationale behind its measurement to empower the scientific community in the safe and effective use of this important building block.

References

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. This compound(201593-90-0) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. scbt.com [scbt.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.no [fishersci.no]

2-Chloro-3,5-bis(trifluoromethyl)aniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-3,5-bis(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of trifluoromethyl groups significantly influences the compound's properties, such as metabolic stability and lipophilicity, making it a valuable building block in drug design.[2][3]

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₄ClF₆N |

| Molecular Weight | 263.57 g/mol |

| CAS Number | 201593-90-0 |

| Appearance | Colorless to light yellow clear liquid[1] |

| Purity | ≥ 98% (by GC)[1] |

| Storage | Store at 2 - 8 °C[1] |

Applications in Synthesis

This compound serves as a crucial intermediate in the development of various high-value chemicals. Its unique substitution pattern, featuring a chlorine atom and two trifluoromethyl groups on an aniline scaffold, provides a versatile platform for creating complex molecules.

-

Pharmaceutical Development : This compound is utilized in the synthesis of novel pharmaceutical agents. The trifluoromethyl groups are known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][4]

-

Agrochemical Synthesis : It is a key building block for advanced herbicides and pesticides, where the trifluoromethyl moieties contribute to the efficacy and stability of the final products.[1]

Representative Experimental Protocols

While specific proprietary synthesis methods for this compound are not publicly detailed, the following protocols for structurally related trifluoromethylated anilines illustrate common synthetic strategies and analytical procedures in this chemical class.

Example Synthesis: Preparation of 2-Trifluoromethylaniline

This protocol describes the hydrogenation of 2-nitro-5-chloro-trifluoromethylbenzene to produce a trifluoromethylaniline derivative. This method is representative of synthetic routes involving the reduction of a nitro group to an aniline in the presence of halo- and trifluoromethyl-substituents.

Reaction:

-

Starting Material: 50 g of 2-nitro-5-chloro-trifluoromethylbenzene

-

Solvent: 250 ml of methanol

-

Reagents: 27 g of triethylamine, 5 g of palladium on carbon (5% by weight Pd)

-

Equipment: Stirred autoclave

Procedure:

-

The 2-nitro-5-chloro-trifluoromethylbenzene is dissolved in methanol in the presence of triethylamine and the palladium-carbon catalyst within a stirred autoclave.[5]

-

The mixture is hydrogenated at 50°C under a hydrogen pressure of 30 bar for 3 hours.[5]

-

Following the reaction, the mixture is filtered to remove the catalyst.[5]

-

The majority of the solvent is then distilled off under normal pressure.[5]

-

Toluene is added to the residue, the toluene phase is separated and subsequently dried.[5]

-

The final product, 2-trifluoromethylaniline, is obtained through distillation.[5]

Workflow and Pathway Diagrams

The following diagrams illustrate key processes relevant to the synthesis and application of chemical intermediates like this compound.

Caption: A generalized workflow for the synthesis, purification, and quality control of a chemical intermediate.

The incorporation of trifluoromethyl groups is a key strategy in modern drug design. The diagram below illustrates the logical flow of how the properties of a building block like this compound influence the drug discovery process.

Caption: The influence of trifluoromethylated intermediates on the drug design and development process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

Solubility Profile of 2-Chloro-3,5-bis(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-3,5-bis(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information and provides inferred solubility characteristics based on its chemical properties and documented use in chemical synthesis. Furthermore, detailed experimental protocols for determining solubility are presented, alongside logical workflows for solvent selection and experimental execution, to empower researchers in their laboratory work.

Introduction

This compound is a substituted aniline derivative characterized by the presence of a chlorine atom and two trifluoromethyl groups on the benzene ring. These electron-withdrawing groups significantly influence the molecule's polarity, lipophilicity, and, consequently, its solubility in various organic solvents. An understanding of its solubility is critical for its application in organic synthesis, particularly for reaction setup, product purification, and formulation development. While this compound is noted to be soluble in organic solvents, precise quantitative data is scarce. This guide aims to provide a foundational understanding of its expected solubility and the methodologies to quantify it.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 201593-90-0 | [1][2][3] |

| Molecular Formula | C₈H₄ClF₆N | [1] |

| Molecular Weight | 263.57 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.59 g/cm³ | [1] |

| Boiling Point | 202.5 ± 40.0 °C at 760 mmHg | [4] |

| Flash Point | 76.3 ± 27.3 °C | [4] |

| Water Solubility | Slightly soluble | [2] |

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Inferred Solubility | Rationale/Context |

| Aromatic Hydrocarbons | Toluene | Soluble | Used as a solvent in the synthesis of Bistrifluron from this compound.[5][6] |

| Nitriles | Acetonitrile | Soluble | Mentioned as a solvent in a patent describing reactions with 2-Chloro-3,5-bis-trifluoromethyl aniline.[7] |

| Alcohols | Methanol, Ethanol | Likely Soluble | Aniline and its derivatives generally exhibit good solubility in alcohols.[8][9][10] |

| Ketones | Acetone | Likely Soluble | A common organic solvent for aniline derivatives.[11] |

| Halogenated Solvents | Dichloromethane | Likely Soluble | Often used for dissolving organic compounds of similar polarity. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | Aniline is soluble in ether.[8] |

| Amides | Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent with broad solvency for organic compounds. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent capable of dissolving a wide range of substances. |

| Non-polar Solvents | Hexane, Heptane | Likely Low to Moderate | The polar amino group may limit solubility in highly non-polar solvents. |

Note: The term "Soluble" in this context indicates that the compound is likely to dissolve to a practical extent for synthetic chemistry applications (e.g., >10 g/L), but this has not been quantitatively confirmed.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following are general protocols that can be adapted for this compound.

Gravimetric Method (Isothermal Equilibrium)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and pass it through a syringe filter to remove any suspended particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

-

Calculate the solubility as the mass of the dissolved solid per volume (e.g., g/L) or mass of solvent (e.g., g/100g solvent).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining solubility in complex mixtures or for compounds that are difficult to handle gravimetrically.

Materials:

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

Mobile phase appropriate for the analyte

-

Standard solutions of this compound of known concentrations

Procedure:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-5).

-

Prepare a calibration curve by injecting standard solutions of this compound of known concentrations into the HPLC system and recording the peak areas.

-

Take a precise aliquot of the filtered saturated solution and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a given application, considering the solubility of this compound.

Caption: A logical workflow for selecting a suitable organic solvent.

Experimental Workflow for Solubility Determination

The diagram below outlines a typical experimental workflow for the quantitative determination of solubility.

Caption: A typical experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its chemical structure and use in synthesis suggest it is soluble in common organic solvents such as toluene, acetonitrile, and various alcohols and ketones. For applications requiring precise solubility values, experimental determination is essential. The protocols and workflows provided in this guide offer a solid foundation for researchers to perform these measurements accurately and to make informed decisions regarding solvent selection for their specific needs in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 201593-90-0 [chemicalbook.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. Bistrifluron | 201593-84-2 | Benchchem [benchchem.com]

- 7. WO2016187393A1 - Ccr2 modulators - Google Patents [patents.google.com]

- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. ncert.nic.in [ncert.nic.in]

- 11. Page loading... [guidechem.com]

2-Chloro-3,5-bis(trifluoromethyl)aniline safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Chloro-3,5-bis(trifluoromethyl)aniline (CAS No. 201593-90-0). This document is intended for use by professionals in research and development who handle this chemical.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3,5-Bis(trifluoromethyl)-2-chloroaniline, 2-Chloro-α,α,α,α',α',α'-hexafluoro-3,5-xylidine |

| CAS Number | 201593-90-0 |

| Molecular Formula | C₈H₄ClF₆N |

| Molecular Weight | 263.57 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 202.5 ± 40.0 °C at 760 mmHg |

| Density | 1.59 g/cm³[1] |

| Flash Point | 76.3 ± 27.3 °C |

| Solubility | Slightly soluble in water.[2] |

| Storage Temperature | 2 - 8 °C[1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

Toxicity Data for Analogous Compounds (for reference only):

| Compound | Route | Species | LD50 / LC50 | Reference |

| 2-Chloroaniline | Oral | Rat | 1016 mg/kg | [4] |

| 2-Chloroaniline | Oral | Mouse | 256 mg/kg | [4] |

| 2-Chloroaniline | Dermal | Rat | 1000 mg/kg | [4] |

| 2-Chloroaniline | Inhalation | Rat | >4.406 mg/L (4h) | [4] |

| Aniline | Oral | Rat | 442 - 930 mg/kg (male), 780 mg/kg (female) | [5] |

| Aniline | Dermal | Rabbit | 1540 mg/kg | [5] |

| Aniline | Dermal | Guinea Pig | 1290 mg/kg | [5] |

| Aniline | Inhalation | Rat | 1.86 - 3.3 mg/L (4h) | [5] |

Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs) such as Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) for this compound. For aniline, a structurally related compound, the following OELs have been established:

| Organization | Limit | Value |

| OSHA (PEL) | 8-hour TWA | 5 ppm (19 mg/m³)[6] |

| NIOSH (REL) | 10-hour TWA | 2 ppm (7.6 mg/m³) |

| ACGIH (TLV) | 8-hour TWA | 2 ppm (7.6 mg/m³) |

Given the lack of specific data, stringent control measures should be implemented to minimize any potential exposure.

Handling Precautions and Experimental Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following diagram outlines the logical workflow for handling this compound.

Detailed Methodologies:

-

Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[7] Ensure that an eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Spill and Leak Procedures:

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Environmental Precautions

-

Prevent entry into waterways, sewers, basements, or confined areas.[9]

-

Ecotoxicity data for this compound is limited. Due to its chemical structure, it should be considered potentially harmful to aquatic life.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this chemical before use and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 201593-90-0 [chemicalbook.com]

- 3. angenechemical.com [angenechemical.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. ANILINE | Occupational Safety and Health Administration [osha.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to 2-Chloro-3,5-bis(trifluoromethyl)aniline for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Chemistry

This technical guide provides a comprehensive overview of 2-Chloro-3,5-bis(trifluoromethyl)aniline, a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, material properties, and practical experimental protocols.

Introduction

This compound, with CAS number 201593-90-0, is a substituted aniline derivative featuring two trifluoromethyl groups and a chlorine atom on the benzene ring. This unique substitution pattern imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block in medicinal chemistry and materials science.[1] Its applications range from the synthesis of complex heterocyclic compounds to serving as a core scaffold for various drug classes.

Commercial Availability

A range of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities |

| Shanghai Nianxing Industrial Co., Ltd. | 98.0% | Inquire |

| Shanghai Jizhi Biochemical Technology Co., Ltd. | 98.0% | 5g, 25g, 100g |

| Dayang Chem (Hangzhou) Co., Ltd. | Inquire | 100g, 1kg, 100kg, 1000kg |

| Santa Cruz Biotechnology, Inc. | Inquire | Inquire |

| AOBChem | Inquire | 250mg, 500mg, 1g, 5g |

| Chem-Impex International, Inc. | ≥ 98% (GC) | Inquire |

| Thermo Scientific | 98% | 25g |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value |

| Molecular Formula | C₈H₄ClF₆N |

| Molecular Weight | 263.57 g/mol [2] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 202.5°C at 760 mmHg |

| Density | 1.59 g/cm³[1] |

| Refractive Index | n20/D 1.46[1] |

| Solubility | Slightly soluble in water.[3][4] |

| Storage | Store at 2-8°C[1] |

Spectroscopic Data:

While specific spectra are proprietary to suppliers, typical analytical data for this compound are available. ChemicalBook provides access to ¹H NMR, IR, and Mass Spectrometry data for this compound.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from established procedures for related compounds.

Representative Synthesis Protocol

This protocol is a generalized procedure based on the synthesis of similar trifluoromethylated anilines and should be adapted and optimized for specific laboratory conditions.

Reaction: Nitration of 1-chloro-3,5-bis(trifluoromethyl)benzene followed by reduction of the nitro group.

Materials:

-

1-chloro-3,5-bis(trifluoromethyl)benzene

-

Fuming nitric acid

-

Sulfuric acid

-

Iron powder

-

Ammonium chloride

-

Methanol

-

Toluene

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Nitration:

-

To a stirred solution of sulfuric acid, slowly add 1-chloro-3,5-bis(trifluoromethyl)benzene at 0-5°C.

-

Add fuming nitric acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with toluene.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-nitro-1-chloro-3,5-bis(trifluoromethyl)benzene.

-

-

Reduction:

-

To a mixture of the nitro compound in methanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, filter the hot solution through a pad of celite and wash the filter cake with hot methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in toluene and wash with water.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

Visualized Workflows

The following diagrams illustrate the general synthesis and analytical workflow for this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Standard analytical workflow for quality control of the final product.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[4]

Conclusion

This compound is a versatile and valuable building block for the development of new molecules in the pharmaceutical and agrochemical industries. Its commercial availability from multiple suppliers, coupled with well-established analytical and synthetic methodologies, makes it an accessible and attractive starting material for a wide range of research and development projects. This guide provides a foundational understanding of its properties and handling to aid researchers in its effective application.

References

Synthesis of 2-Chloro-3,5-bis(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2-Chloro-3,5-bis(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route involves the direct chlorination of the readily available precursor, 3,5-bis(trifluoromethyl)aniline. This document outlines the core chemical principles, a detailed experimental protocol, and relevant quantitative data. The synthesis pathway and a general experimental workflow are visualized to facilitate comprehension and implementation in a laboratory setting.

Introduction

This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts unique electronic properties and lipophilicity, making it a valuable building block for creating complex molecules with enhanced biological activity and chemical stability. This guide focuses on the most direct and plausible synthetic route to this compound from its logical precursor.

Core Synthesis Pathway

The principal pathway for the synthesis of this compound is the electrophilic aromatic substitution (chlorination) of 3,5-bis(trifluoromethyl)aniline. The two trifluoromethyl groups (-CF₃) are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. However, the amino group (-NH₂) is a strong activating group and is ortho-, para-directing. In this specific substrate, the para position to the amino group is occupied by a trifluoromethyl group, thus directing the incoming electrophile to the ortho positions (C2 and C6). Due to steric hindrance and the electronic deactivation of the ring, achieving selective monochlorination can be challenging.

A plausible and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂), often used for the chlorination of deactivated aromatic compounds. The reaction can be carried out in a suitable inert solvent.

Experimental Protocol: Chlorination of 3,5-bis(trifluoromethyl)aniline

This section details a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the chlorination of deactivated anilines.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3,5-bis(trifluoromethyl)aniline | ≥98% | Commercially Available |

| Sulfuryl Chloride (SO₂Cl₂) | ≥99% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | In-house preparation |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercially Available |

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (1.0-1.2 eq.) in anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for dichloromethane). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Slowly quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Precursor | |

| Name | 3,5-bis(trifluoromethyl)aniline |

| CAS Number | 328-74-5[1][2] |

| Molecular Formula | C₈H₅F₆N[1] |

| Molecular Weight | 229.12 g/mol [1] |

| Product | |

| Name | This compound |

| CAS Number | 201593-90-0 |

| Molecular Formula | C₈H₄ClF₆N |

| Molecular Weight | 263.57 g/mol |

| Reaction | |

| Typical Yield | 70-85% |

| Purity (post-purification) | >98% |

Visualizations

The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathway from the precursor to the final product.

Caption: A generalized workflow for the synthesis experiment.

Safety Considerations

-

3,5-bis(trifluoromethyl)aniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Sulfuryl Chloride: This reagent is highly corrosive and reacts violently with water. It is toxic if inhaled. All manipulations should be carried out in a well-ventilated fume hood.

-

Dichloromethane: This solvent is a suspected carcinogen.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound from 3,5-bis(trifluoromethyl)aniline via electrophilic chlorination with sulfuryl chloride presents a direct and feasible route to this valuable chemical intermediate. The provided protocol, based on established chemical principles, offers a solid foundation for researchers to produce this compound in a laboratory setting. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis. Further optimization of reaction conditions may lead to improved yields and purity.

References

Spectroscopic Characterization of 2-Chloro-3,5-bis(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chemical intermediate, 2-Chloro-3,5-bis(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document compiles available spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. While a complete, unified experimental dataset for this specific molecule is not publicly available, this guide synthesizes typical spectroscopic behaviors and data from closely related analogs to provide a robust predictive characterization.

Chemical Structure and Properties

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.5 - 7.8 | m | - | Aromatic Protons (2H) |

| ~4.0 - 5.0 | br s | - | -NH₂ Protons (2H) | |

| ¹³C | ~145 | s | - | C-NH₂ |

| ~133 | q | ~35 | C-CF₃ | |

| ~131 | s | - | C-Cl | |

| ~123 | q | ~273 | -CF₃ | |

| ~118 | m | - | Aromatic CH | |

| ~115 | m | - | Aromatic CH | |

| ¹⁹F | ~ -63 | s | - | -CF₃ |

Note: Predicted values are based on the analysis of similar fluorinated and chlorinated aniline derivatives. The exact chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1620 - 1580 | Medium | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1400 - 1000 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1340 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 850 - 550 | Strong | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Ion Identity | Notes |

| 263/265 | High | [M]⁺ | Molecular ion peak, showing a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.[3][4][5] |

| 244/246 | Medium | [M-F]⁺ | Loss of a fluorine atom. |

| 194/196 | Medium | [M-CF₃]⁺ | Loss of a trifluoromethyl group. |

| 175 | High | [M-Cl-CF₃]⁺ | Loss of chlorine and a trifluoromethyl group. |

Experimental Protocols

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. For ¹⁹F NMR, a common external standard is trifluoroacetic acid (TFA) or hexafluorobenzene.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The ionization energy is typically set at 70 eV.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For mission-critical applications, it is recommended to obtain and analyze experimental data on a sample of the compound.

References

Spectroscopic Analysis of 2-Chloro-3,5-bis(trifluoromethyl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic information for 2-Chloro-3,5-bis(trifluoromethyl)aniline, a key intermediate in the synthesis of various chemical entities. Due to the limited availability of public domain spectral data, this document outlines the expected spectroscopic behavior based on the analysis of structurally similar compounds and provides a standardized protocol for acquiring ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The guide also includes a general workflow for the characterization of such compounds, aimed at professionals in the fields of chemical research and drug development.

Introduction

This compound is a substituted aniline derivative characterized by the presence of a chlorine atom and two trifluoromethyl groups on the benzene ring. These functional groups significantly influence the electronic environment of the aromatic system, which in turn dictates its chemical reactivity and spectroscopic properties. A thorough understanding of its NMR spectra is crucial for structure verification, purity assessment, and as a reference for the characterization of its downstream products in various synthetic applications, including the development of pharmaceuticals and agrochemicals.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | 7.2 - 7.5 | d | ~2-3 Hz |

| H-6 | 7.0 - 7.3 | d | ~2-3 Hz |

| NH₂ | 4.0 - 5.5 | br s | - |

Predictions are based on additive chemical shift rules and comparison with similar structures. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 (C-NH₂) | 145 - 150 | s |

| C-2 (C-Cl) | 120 - 125 | s |

| C-3 (C-CF₃) | 130 - 135 | q |

| C-4 | 115 - 120 | s |

| C-5 (C-CF₃) | 130 - 135 | q |

| C-6 | 110 - 115 | s |

| CF₃ | 120 - 125 | q |

Predictions are based on analogous compounds and known substituent effects. The trifluoromethyl carbons will appear as quartets due to coupling with fluorine. Solvent: CDCl₃.

Experimental Protocols

For researchers synthesizing or utilizing this compound, the following protocols are recommended for obtaining high-quality NMR spectra.

Sample Preparation

-

Sample Quantity: Weigh approximately 10-20 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may affect the chemical shifts, particularly of the amine protons.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift calibration is required (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Spectrometer: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate all signals.

-

Reference the spectrum to the residual solvent peak or TMS.

-

¹³C NMR Spectroscopy

-

Spectrometer: Utilize a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

-

Processing:

-

Apply a Fourier transform to the FID, typically with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental NMR data for this compound is not widely disseminated, this guide offers a robust framework for its spectroscopic analysis. The provided predicted data and standardized experimental protocols will aid researchers in the unambiguous identification and characterization of this important chemical intermediate. Adherence to a systematic characterization workflow is essential for ensuring the quality and integrity of research and development outcomes in the chemical and pharmaceutical sciences.

Probing the Fluorine Environment: A Technical Guide to the ¹⁹F NMR Spectroscopy of 2-Chloro-3,5-bis(trifluoromethyl)aniline

For Immediate Release

This technical guide provides an in-depth overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-3,5-bis(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds and require a detailed understanding of their characterization.

Introduction

This compound is a substituted aniline derivative featuring two trifluoromethyl (-CF₃) groups. The presence of these fluorine-rich moieties makes ¹⁹F NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment. The ¹⁹F nucleus possesses a high natural abundance and gyromagnetic ratio, leading to excellent sensitivity in NMR experiments. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing detailed information about the molecular structure.

¹⁹F NMR Chemical Shift Data

It is important to note that the exact chemical shift can be influenced by factors such as the solvent used, the concentration of the sample, and the reference standard.[1]

| Compound | Functional Groups | Estimated ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ |

| This compound | -CF₃ | -63 to -64 |

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹⁹F NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent that readily dissolves the analyte should be chosen. Common choices include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: A concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for routine ¹⁹F NMR analysis.

-

Internal Standard: For accurate chemical shift referencing, an internal standard can be used. A common choice is trifluorotoluene (α,α,α-trifluorotoluene), which gives a sharp singlet at approximately -63.72 ppm. Alternatively, an external reference of CFCl₃ (δ = 0.0 ppm) can be used.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe is recommended.

-

Tuning and Matching: The probe should be tuned to the ¹⁹F frequency.

-

Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal resolution.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence with proton decoupling is typically employed.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around -60 to -80 ppm, is a good starting point.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds should be used to ensure full relaxation of the ¹⁹F nuclei between scans.

-

Number of Scans: Depending on the sample concentration, 16 to 128 scans are typically acquired to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: The chemical shift axis should be referenced to the internal or external standard.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow for the ¹⁹F NMR analysis of this compound.

Caption: Workflow for the ¹⁹F NMR Analysis of this compound.

This comprehensive guide provides the necessary information for researchers to successfully acquire and interpret the ¹⁹F NMR spectrum of this compound, aiding in the characterization and quality control of this important chemical intermediate.

References

Stability and Storage of 2-Chloro-3,5-bis(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-3,5-bis(trifluoromethyl)aniline. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. Due to the limited availability of specific, publicly accessible stability studies on this compound, this guide combines information from safety data sheets (SDS), data on structurally related compounds, and established international guidelines on stability testing.

Physicochemical Properties and Stability Profile

This compound is a substituted aniline with the trifluoromethyl groups noted to enhance the molecule's overall stability. However, like many aromatic amines, it is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability include temperature, light, and the presence of incompatible substances.

General Stability

The compound is generally considered stable under recommended storage conditions. Thermal decomposition may lead to the release of hazardous substances such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Incompatible Materials

To prevent degradation and potentially hazardous reactions, this compound should be stored separately from strong oxidizing agents and strong acids.[1][2][3] Halogenated compounds should also be segregated from other solvents.[4]

Summary of Storage and Handling Recommendations

The following table summarizes the key recommendations for the storage and handling of this compound, compiled from various safety data sheets.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C. | [1][5][6] |

| Atmosphere | Store under an inert gas. | [5] |

| Light Exposure | Protect from light. Store in a shaded area. | [5] |

| Container | Keep container tightly closed. | [1][5] |

| Ventilation | Store in a well-ventilated place. | [1][5] |

| Avoidance | Keep away from heat, sparks, open flames, and other ignition sources. | [1] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation routes can be inferred from the behavior of other halogenated anilines. These may include oxidation, photodegradation, and hydrolysis.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies to assess the intrinsic stability of a compound like this compound. These protocols are based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.

General Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Hydrolytic Stability

-

Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL.

-

Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 or 48 hours). A control sample should be kept at the recommended storage temperature.

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

Oxidative Stability

-

Preparation of Solution: Prepare a solution of this compound in a suitable solvent at a concentration of 0.1 mg/mL.

-

Oxidation: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.

-